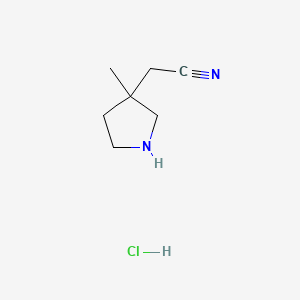
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound with a molecular formula of C7H13N2Cl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride typically involves the reaction of 3-methylpyrrolidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this synthesis include palladium or nickel-based catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow reactors allows for the efficient production of large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium cyanide (NaCN) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can yield oxides or carboxylic acids.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can result in the formation of various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methylpyrrolidin-3-yl)acetonitrile hydrochloride can be compared with other pyrrolidine derivatives, such as:
- 2-(2-Methylpyrrolidin-3-yl)acetonitrile
- 2-(Piperidin-3-yl)acetonitrile hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group at the 3-position of the pyrrolidine ring can influence its reactivity and interactions with other molecules .
List of Similar Compounds
- 2-(2-Methylpyrrolidin-3-yl)acetonitrile
- 2-(Piperidin-3-yl)acetonitrile hydrochloride
- Pyrrolidine derivatives with various substitutions
Eigenschaften
Molekularformel |
C7H13ClN2 |
|---|---|
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
2-(3-methylpyrrolidin-3-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2-4-8)3-5-9-6-7;/h9H,2-3,5-6H2,1H3;1H |
InChI-Schlüssel |
ROLLBFYPUSXYJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC1)CC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
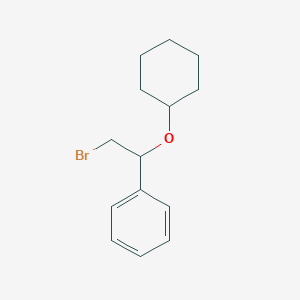
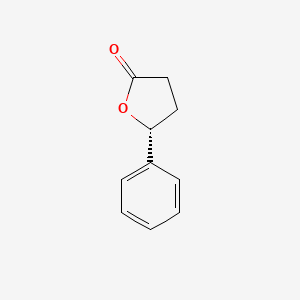
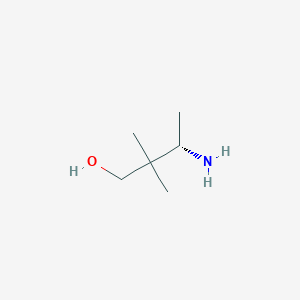
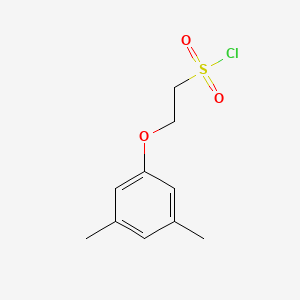
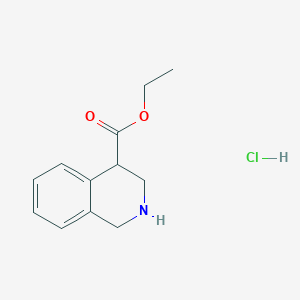
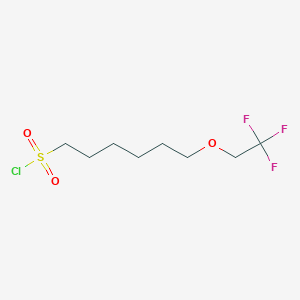
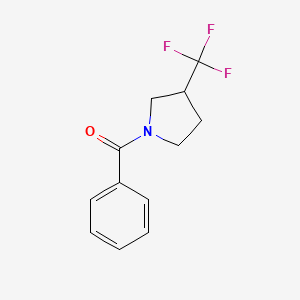


![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
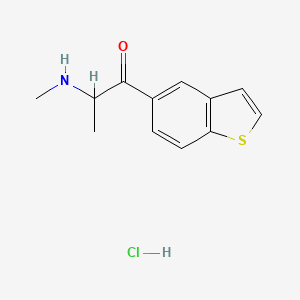

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
